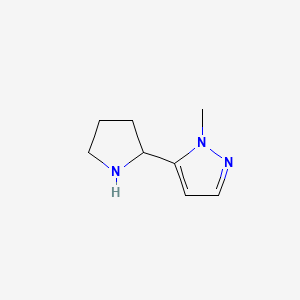

1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-methyl-5-pyrrolidin-2-ylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11-8(4-6-10-11)7-3-2-5-9-7/h4,6-7,9H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMDKIXQKXDUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Methyl 5 Pyrrolidin 2 Yl 1h Pyrazole and Analogues

Historical and Current Approaches to Pyrazole (B372694) Ring Synthesis

The pyrazole ring is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. These approaches range from classical condensation reactions to modern multicomponent and cycloaddition strategies.

Cyclocondensation Reactions Employing Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Compounds

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov This reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.

The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine, such as methylhydrazine, introduces a challenge in regioselectivity. The reaction can theoretically produce two different regioisomers, for instance, the 1,3- and 1,5-disubstituted pyrazoles. The outcome is often dependent on the reaction conditions and the steric and electronic nature of the substituents on both the dicarbonyl compound and the hydrazine. beilstein-journals.org For the synthesis of a 1,5-disubstituted pyrazole, the initial nucleophilic attack of the substituted nitrogen of methylhydrazine at one of the carbonyl carbons is a key determining step.

| Reactant 1 | Reactant 2 | Product(s) | Conditions | Yield | Ref |

| Ethyl acetoacetate | Phenylhydrazine | 3-methyl-1-phenyl-1H-pyrazol-5-ol | Nano-ZnO, solvent-free | 95% | nih.gov |

| 1,3-Diketones | Arylhydrazines | 1-Aryl-3,4,5-substituted pyrazoles | N,N-dimethylacetamide (DMAc), rt | 59-98% | organic-chemistry.org |

| 1,3-Diketones | Hydrazine | 3,5-Disubstituted pyrazoles | Microwave irradiation, solvent-free | - | nih.gov |

Exploration of 1,3-Dipolar Cycloaddition Reactions for Pyrazole Formation

A powerful and often highly regioselective method for constructing the pyrazole ring is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. researchgate.netnih.gov For pyrazole synthesis, this typically involves the reaction of a diazo compound with an alkyne or an alkene, or a nitrile imine with an alkyne. rsc.orgyoutube.com

The use of diazo compounds, generated in situ from precursors like N-tosylhydrazones, reacting with alkynes can provide a direct route to substituted pyrazoles. organic-chemistry.org The regioselectivity of this cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile. To achieve the 1,5-disubstitution pattern of the target molecule, careful selection of the alkyne and the diazo compound precursor is necessary. For example, the reaction of a terminal alkyne with a diazo compound can lead to the formation of a 3,5-disubstituted pyrazole. researchgate.net

More advanced methods, such as the eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction, allow for the synthesis of fully substituted pyrazoles. mdpi.com

| Dipole Precursor | Dipolarophile | Product | Conditions | Yield | Ref |

| Ethyl diazoacetate | Terminal alkynes | 3,5-Disubstituted pyrazoles | Aqueous micellar catalysis (TPGS-750-M) | High | researchgate.netunisi.it |

| N-Tosylhydrazones | Bromovinyl acetals (alkyne surrogates) | 3,5-Disubstituted pyrazoles | - | Good | organic-chemistry.org |

| Hydrazonyl chlorides | Homopropargylic alcohols | 5-Hydroxyethyl-pyrazoles | Copper(I)-catalyzed | - | thieme.de |

Multicomponent Reaction Strategies in Constructing the Pyrazole Nucleus

Multicomponent reactions (MCRs) have emerged as highly efficient tools in organic synthesis, allowing for the construction of complex molecules in a single pot by combining three or more starting materials. nih.govmdpi.com Several MCRs have been developed for the synthesis of pyrazole derivatives, offering advantages in terms of atom economy, step economy, and operational simplicity. beilstein-journals.org

For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. nih.gov By choosing the appropriate starting materials, it is possible to control the substitution pattern of the resulting pyrazole ring. Five-component reactions have also been reported for the synthesis of complex pyrazole-fused heterocycles. mdpi.com These strategies provide rapid access to diverse pyrazole libraries.

Regioselective Synthesis of the 1-Methyl-1H-pyrazole Core Structure

Achieving the specific 1-methyl-1H-pyrazole core with a substituent at the 5-position is a key challenge. As mentioned, the reaction of methylhydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to a mixture of regioisomers. However, reaction conditions can be optimized to favor the desired 1,5-isomer. For example, the use of aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) has been shown to significantly improve the regioselectivity in the condensation of arylhydrazines with 1,3-diketones. organic-chemistry.org

Alternative strategies involve the use of precursors that direct the regioselectivity. For example, β-oxodithioesters can be used in cyclocondensation reactions with arylhydrazines to afford 1-aryl-3-(methylthio)pyrazoles with high regioselectivity. acs.org Another approach is the post-cyclization functionalization of a pre-formed pyrazole ring. For instance, a 1-methyl-1H-pyrazole can be subjected to directed metallation at the 5-position, followed by quenching with an electrophile.

Synthetic Routes to the Pyrrolidin-2-yl Moiety and Intermolecular Coupling

The second critical component of the target molecule is the pyrrolidin-2-yl group. Its synthesis, particularly in a stereoselective manner, and subsequent coupling to the pyrazole ring are pivotal steps.

Stereoselective Synthesis of 2-Substituted Pyrrolidine (B122466) Derivatives

The stereoselective synthesis of 2-substituted pyrrolidines is a well-established field, largely due to the prevalence of the proline scaffold in nature and its use in catalysis and drug design. mdpi.comnih.gov

A common and efficient method starts from readily available and optically pure proline. mdpi.com Proline can be reduced to prolinol, which can then be further functionalized. Alternatively, the carboxylic acid group of proline can be used as a handle for various chemical transformations.

For the synthesis of non-natural pyrrolidine derivatives, asymmetric deprotonation of N-Boc-pyrrolidine using a chiral base, followed by trapping with an electrophile, is a powerful technique. nih.gov This method generates a chiral lithiated species at the 2-position, which can then react with various partners. Transmetalation of this lithiated intermediate with copper salts can facilitate coupling reactions, such as allylation and conjugate additions, with high stereoselectivity. nih.gov

Another approach involves the [3+2] cycloaddition reaction between azomethine ylides and alkenes, which can generate highly substituted pyrrolidines with multiple stereocenters. acs.org

A plausible strategy for the synthesis of 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole would involve the coupling of a suitably protected 2-functionalized pyrrolidine with a 1-methyl-5-halopyrazole. For example, N-Boc-2-lithiopyrrolidine could be coupled with 1-methyl-5-iodopyrazole in a transition-metal-catalyzed cross-coupling reaction. The subsequent deprotection of the Boc group would yield the target compound.

A related synthesis has been reported for 1-(pyrrolidin-2-ylmethyl)-1H-azoles. semanticscholar.org This involves the alkylation of an azole with 1-Cbz-prolinol mesylate, followed by deprotection. While this provides a CH2-linker between the rings, the fundamental strategy of coupling a protected proline derivative with a heterocyclic ring is directly applicable.

| Pyrrolidine Precursor | Reaction Type | Product | Stereoselectivity | Ref |

| N-Boc-pyrrolidine | Asymmetric deprotonation/electrophilic quench | 2-Substituted N-Boc-pyrrolidine | Good to excellent | nih.gov |

| Optically active phenyldihydrofuran, N-tosyl imino ester, silane | Asymmetric multicomponent reaction | Highly substituted pyrrolidine | Diastereoselective | nih.gov |

| Chiral N-tert-butanesulfinylazadienes, Azomethine ylides | [3+2] Cycloaddition | Densely substituted pyrrolidines | High regio- and diastereoselectivity | acs.org |

| (S)-Proline | Reduction and functionalization | (S)-2-Substituted pyrrolidines | High | mdpi.com |

Mechanistic Considerations and Optimization of Pyrazole-Pyrrolidine Linkage Strategies

The formation of the crucial bond linking the pyrazole and pyrrolidine rings is a key synthetic challenge that can be approached through several strategic pathways. The two principal methods involve either forming a C-N bond or a C-C bond between the C5 position of the pyrazole and the C2 position of the pyrrolidine.

Nucleophilic Substitution: A common strategy involves the N-alkylation of a pyrazole with an activated pyrrolidine derivative. However, for the specific C5-linkage of the title compound, a more relevant approach is the nucleophilic substitution of a 5-halopyrazole with pyrrolidine. The mechanism proceeds via a nucleophilic aromatic substitution (SNAr) pathway.

Mechanism: The reaction is initiated by the attack of the pyrrolidine nitrogen atom on the C5 carbon of a 1-methyl-5-halopyrazole (e.g., 5-bromo- or 5-iodopyrazole). This step forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrazole ring is temporarily disrupted. The subsequent departure of the halide ion restores the aromaticity, yielding the final product. The electron-withdrawing nature of the pyrazole nitrogens facilitates this reaction by stabilizing the anionic intermediate.

Optimization: Reaction optimization focuses on several key parameters:

Leaving Group: The choice of the halogen on the pyrazole ring is critical. Iodides are typically more reactive than bromides, which are more reactive than chlorides, due to better leaving group ability.

Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are preferred as they can solvate the cation without deactivating the nucleophile.

Base: The addition of a non-nucleophilic base (e.g., K2CO3, Cs2CO3) can be beneficial to neutralize the H-X acid formed as a byproduct, preventing the protonation and deactivation of the pyrrolidine nucleophile.

Protecting Groups: The pyrrolidine nitrogen is often protected, for instance with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions and allow for controlled coupling. The Boc group can be removed in a subsequent step using acidic conditions.

Reductive Amination: An alternative and highly effective strategy is the reductive amination between a 1-methyl-1H-pyrazole-5-carbaldehyde and pyrrolidine. ineosopen.org

Mechanism: This one-pot reaction typically involves two main stages. First, the pyrrolidine amine attacks the carbonyl carbon of the pyrazole aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. In the second stage, a reducing agent, present in the reaction mixture, reduces the iminium ion to the final amine product. nih.gov

Optimization: The efficiency of reductive amination is dependent on the choice of reducing agent and reaction conditions.

Reducing Agent: Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often ideal because they are selective for the iminium ion over the aldehyde, preventing premature reduction of the starting material. ineosopen.org Other reagents include sodium cyanoborohydride (NaBH3CN).

pH Control: The reaction is sensitive to pH. Acidic conditions (often using acetic acid as a catalyst) are required to facilitate both the formation and dehydration of the hemiaminal, but highly acidic conditions can protonate the amine, rendering it non-nucleophilic.

Temperature and Solvent: The reaction is typically performed at room temperature in solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

A comparison of these strategies is presented in the table below.

| Feature | Nucleophilic Substitution (SNAr) | Reductive Amination |

| Pyrazole Precursor | 1-Methyl-5-halopyrazole | 1-Methyl-1H-pyrazole-5-carbaldehyde |

| Pyrrolidine Precursor | Pyrrolidine (often Boc-protected) | Pyrrolidine |

| Key Intermediate | Meisenheimer Complex | Iminium Ion |

| Common Reagents | Base (K₂CO₃), Polar Aprotic Solvent (DMF) | Reducing Agent (NaBH(OAc)₃), Acid Catalyst |

| Advantages | Direct C-N bond formation | High yields, mild conditions, readily available precursors |

| Considerations | Reactivity of halide, potential for side reactions | pH sensitivity, choice of reducing agent |

Design and Synthesis of Derivatives for Structure-Activity Exploration

To investigate structure-activity relationships (SAR), derivatives of the parent compound are systematically synthesized by modifying the pyrazole and pyrrolidine rings.

Chemical Modifications at the Pyrazole Nitrogen and Carbon Positions

The pyrazole ring offers several sites for modification. While the N1 position is already methylated in the parent compound, the C3, C4, and N-methyl positions can be altered.

N1-Position: The N1-methyl group can be replaced with other alkyl or aryl groups. This is typically achieved by starting the synthesis with a different substituted hydrazine (e.g., ethylhydrazine, phenylhydrazine) in the initial pyrazole ring formation step. nih.gov Alternatively, N-alkylation of an NH-pyrazole can be performed, although this can lead to mixtures of N1 and N2 isomers, with sterics often controlling the regioselectivity. mdpi.com

C4-Position: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. nih.gov

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine at the C4 position. acs.org

Formylation: The Vilsmeier-Haack reaction, using a mixture of DMF and phosphorus oxychloride (POCl3), is a classic method to introduce a formyl (aldehyde) group at C4, providing a useful handle for further transformations. nih.govnih.gov

Nitration: Treatment with strong nitrating agents can introduce a nitro group at the C4 position. mdpi.com

C3 and C5-Positions: Direct functionalization at these positions is more challenging due to their lower reactivity towards electrophiles. However, strategies like directed ortho-metalation (DoM) can be employed. For instance, a directing group can facilitate lithiation at an adjacent position, followed by quenching with an electrophile (e.g., CO2 to form a carboxylic acid, or I2 to form an iodide). acs.org

The following table summarizes key derivatization reactions for the pyrazole core.

| Position | Reaction | Reagents | Functional Group Introduced |

| N1 | Alkylation | R-X, Base | Alkyl, Aryl |

| C4 | Halogenation | NBS, NCS | -Br, -Cl |

| C4 | Formylation | POCl₃, DMF | -CHO |

| C4 | Selanylation | Diphenyl selenide, Selectfluor | -SePh |

| C5 | Metalation-Substitution | n-BuLi, Electrophile (e.g., CO₂) | -COOH |

Structural Diversification of the Pyrrolidine Ring

The pyrrolidine ring can be modified by introducing substituents at its C3, C4, and C5 positions. These modifications can influence the compound's stereochemistry and physicochemical properties. nih.gov A primary strategy involves using a pre-functionalized pyrrolidine derivative in the coupling step with the pyrazole.

Synthesis from Substituted Prolines: Chiral pool synthesis starting from commercially available substituted prolines (e.g., 4-hydroxyproline, 4-fluoroproline) is a powerful approach. The proline can be reduced to the corresponding prolinol, activated (e.g., as a mesylate), and then coupled with the pyrazole moiety. semanticscholar.org

Ring Construction and Contraction: More complex pyrrolidine derivatives can be built from acyclic precursors or through ring contraction of other heterocycles, such as pyridines. nih.gov

Functionalization of Pyrrolidinones: Pyrrolidin-2-ones can be used as precursors. Alkylation at the C3 position or functionalization at other positions can be achieved before reduction of the lactam to the corresponding pyrrolidine.

The table below outlines potential starting materials for synthesizing a diversified pyrrolidine ring.

| Pyrrolidine Precursor | Resulting Substituent | Position of Substituent |

| trans-4-Hydroxy-L-proline | Hydroxyl (-OH) | C4 |

| cis-4-Fluoro-L-proline | Fluoro (-F) | C4 |

| 3,4-Dehydro-DL-proline | Alkene (handle for further reactions) | C3-C4 |

| 5-Oxo-L-proline | Carbonyl (handle for further reactions) | C5 |

Elucidation of Reaction Mechanisms in Derivatization Processes

Understanding the mechanisms of derivatization is crucial for controlling reaction outcomes.

Vilsmeier-Haack Reaction (C4-Formylation): The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion ([(CH₃)₂N=CHCl]⁺), from POCl₃ and DMF. The electron-rich pyrazole ring attacks this electrophilic species at the C4 position, forming a sigma complex. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during workup yields the 4-formylpyrazole. researchgate.net

Directed ortho-Metalation (DoM): In this process, a directing group on the pyrazole ring (e.g., a carboxamide) coordinates to an organolithium reagent (like n-BuLi), positioning it to deprotonate the adjacent C5 proton selectively. This generates a stabilized lithiated intermediate, which then acts as a potent nucleophile, reacting with various electrophiles to install a new substituent at the C5 position. acs.org

Copper-Catalyzed C-N Cross-Coupling (Ullmann Condensation): As an alternative to SNAr for linking the rings, an Ullmann-type coupling can be used between a 5-halopyrazole and the pyrrolidine. The mechanism is believed to involve an oxidative addition of the Cu(I) catalyst to the pyrazole-halide bond, followed by coordination of the pyrrolidine amine and subsequent reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst.

These mechanistic insights allow chemists to rationally design synthetic routes and troubleshoot unexpected outcomes, paving the way for the systematic exploration of the chemical space around the this compound scaffold.

Advanced Analytical and Spectroscopic Characterization of 1 Methyl 5 Pyrrolidin 2 Yl 1h Pyrazole Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A full suite of NMR experiments would be required for the definitive structural assignment of 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole.

¹H NMR: The proton NMR spectrum would provide crucial information on the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J). For this compound, one would expect to observe distinct signals for the protons on the pyrazole (B372694) ring, the N-methyl group, and the pyrrolidine (B122466) ring. The two protons on the pyrazole ring would likely appear as doublets in the aromatic region, with their coupling constant revealing their ortho-relationship. The N-methyl group would present as a sharp singlet. The protons of the pyrrolidine ring would exhibit more complex splitting patterns (multiplets) due to diastereotopicity and spin-spin coupling between adjacent CH and CH₂ groups.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon environments. The spectrum would show distinct signals for the three carbons of the pyrazole ring, the N-methyl carbon, and the four carbons of the pyrrolidine ring. The chemical shifts of these signals would be indicative of their electronic environment (e.g., carbons in the heterocyclic pyrazole ring would be downfield compared to the sp³-hybridized carbons of the pyrrolidine ring).

To establish the precise connectivity of atoms within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would be instrumental in tracing the connectivity of the protons within the pyrrolidine ring and confirming the relationship between the pyrazole ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons to which they are directly attached. This allows for the unambiguous assignment of each carbon signal based on the known assignment of its attached proton.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₈H₁₃N₃), HRMS would provide a measured mass that is very close to its calculated monoisotopic mass. Predicted data suggests a monoisotopic mass of 151.11095 Da. uni.lu

The table below outlines the predicted m/z values for various adducts of the molecule, which could be observed in an HRMS analysis. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 152.11823 |

| [M+Na]⁺ | 174.10017 |

| [M-H]⁻ | 150.10367 |

| [M+NH₄]⁺ | 169.14477 |

| [M+K]⁺ | 190.07411 |

M represents the parent molecule.

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), would involve the collision-induced dissociation of the parent ion. The resulting fragmentation pattern would offer further structural confirmation, likely showing characteristic losses of fragments from the pyrrolidine ring or cleavage of the bond between the two rings.

Vibrational (Infrared, IR) and Electronic (UV-Visible, UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds and is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching vibrations from the aromatic pyrazole ring and the aliphatic pyrrolidine ring and N-methyl group.

C=C and C=N stretching vibrations within the pyrazole ring.

N-H stretching vibration from the secondary amine in the pyrrolidine ring (if present as the free base).

C-N stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring, being an aromatic system, would be expected to exhibit characteristic π to π* transitions in the UV region. The exact wavelength of maximum absorbance (λ_max) would be influenced by the substitution pattern and the solvent used.

X-ray Crystallography for Definitive Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

Furthermore, X-ray crystallography would reveal the molecule's conformation, for instance, the relative orientation of the pyrazole and pyrrolidine rings. It would also provide invaluable information about the packing of molecules in the crystal lattice and any significant intermolecular interactions, such as hydrogen bonding involving the pyrrolidine N-H group, which dictate the solid-state properties of the compound.

Computational Chemistry and Molecular Modeling in the Context of 1 Methyl 5 Pyrrolidin 2 Yl 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. DFT is used to solve the electronic structure of a molecule, providing information on electron distribution, molecular orbital energies, and reactivity. nih.gov For 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole, DFT calculations would begin with geometry optimization to find the lowest energy (most stable) three-dimensional conformation of the molecule.

From the optimized structure, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack.

Another critical output is the molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the nitrogen atoms of the pyrazole (B372694) and pyrrolidine (B122466) rings are expected to be regions of negative potential, making them likely sites for hydrogen bonding. dergipark.org.tr

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes and Solvent Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic nature of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. nih.gov For this compound, MD simulations are particularly useful for exploring its conformational landscape, especially the flexibility of the pyrrolidine ring and its orientation relative to the pyrazole ring.

A typical MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water) to mimic physiological conditions. Over the course of the simulation (nanoseconds to microseconds), the molecule's trajectory is recorded. Analysis of this trajectory can reveal:

Conformational Stability: By calculating the root-mean-square deviation (RMSD) over time, one can assess the stability of the molecule's starting conformation.

Flexibility: The root-mean-square fluctuation (RMSF) of each atom highlights the most flexible regions of the molecule.

Solvent Interactions: The simulation can show how water molecules arrange around the compound, identifying key hydration sites and the strength of solvent-solute hydrogen bonds. nih.gov

Ligand-Based Computational Approaches for Compound Prioritization

Ligand-based methods are employed when the structure of the biological target is unknown, but a set of molecules with known activities is available. mdpi.com These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative charges. researchgate.net

To build a pharmacophore model relevant to this compound, one would typically start with a set of structurally diverse pyrazole derivatives with known high affinity for a target. The model generated would represent a 3D arrangement of features common to these active molecules. nih.gov This model can then be used as a 3D query to screen large virtual databases of compounds to identify novel molecules that fit the pharmacophore and are therefore likely to be active. researchgate.net

Table 3: Hypothetical Pharmacophore Model Features for a Pyrazole-Based Ligand

| Feature Type | Number of Features | Location / Vector |

|---|---|---|

| Hydrogen Bond Acceptor | 2 | Pyrazole and Pyrrolidine Nitrogens |

| Hydrophobic | 1 | Pyrrolidine Ring |

| Aromatic Ring | 1 | Pyrazole Ring |

Quantitative Structure-Activity Relationship (QSAR) modeling aims to create a statistical model that correlates the chemical structure of compounds with their biological activity. ej-chem.org This is achieved by calculating a wide range of molecular descriptors for a series of compounds and then using statistical methods, like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to generate a predictive equation. dergipark.org.trnih.govnih.gov

For a series of pyrazole derivatives, these descriptors could include:

Electronic: Dipole moment, HOMO/LUMO energies.

Steric: Molecular weight, volume, surface area.

Topological: Connectivity indices that describe molecular branching.

Hydrophobic: LogP (the logarithm of the partition coefficient).

A successful QSAR model can predict the activity of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis. researchgate.net

Table 4: Example of a Generic QSAR Equation and its Statistical Validation

| Equation | pIC₅₀ = 0.7LogP - 0.5PSA + 0.9*(Aromatic Ring Count) + 2.1 |

|---|---|

| Statistical Parameter | Value |

| R² (Goodness of fit) | 0.91 |

Structure-Based Computational Approaches for Target Interaction Prediction

When the three-dimensional structure of the biological target (e.g., a protein receptor or enzyme) is known, structure-based methods can be used to predict how a ligand will interact with it. unimi.it

Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a target protein. nih.gov The process involves sampling many possible conformations of the ligand within the protein's binding site and using a scoring function to rank them based on their predicted binding affinity. semanticscholar.org

For this compound, docking simulations could be used to investigate its binding to a hypothetical target like a kinase or a G-protein coupled receptor. The results would provide a detailed 3D model of the interaction, highlighting key binding contacts such as:

Hydrogen bonds: For example, between the pyrazole nitrogen and a backbone amide of the protein. clockss.org

Hydrophobic interactions: Between the pyrrolidine ring and nonpolar amino acid residues.

Ionic interactions: Involving the protonated pyrrolidine nitrogen.

These predictions are invaluable for understanding the structural basis of activity and for designing modifications to the ligand to improve its potency or selectivity. nih.govnih.gov

Table 5: Illustrative Molecular Docking Results for a Ligand in a Protein Binding Site

| Parameter | Result | Interpretation |

|---|---|---|

| Docking Score (kcal/mol) | -8.5 | A measure of predicted binding affinity (more negative is better) |

| Predicted Ki (nM) | 150 nM | Estimated inhibition constant |

| Key Hydrogen Bonds | ASN 102, GLU 153 | Specific residues forming hydrogen bonds with the ligand |

| Key Hydrophobic Contacts | LEU 88, VAL 95, ILE 150 | Specific residues forming hydrophobic interactions |

In Silico Predictions of Preclinical ADME Properties (Absorption, Distribution, Metabolism, Excretion)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. Various computational models are employed to predict these properties based on the chemical structure of a molecule. johnshopkins.edunih.gov

For this compound, while specific experimental preclinical ADME data is not widely published, its properties can be predicted using established computational tools. These predictions are based on quantitative structure-activity relationship (QSAR) models and physicochemical properties. nih.gov

Absorption: Key parameters for oral absorption include intestinal absorption, Caco-2 permeability, and P-glycoprotein (P-gp) substrate or inhibitor potential. Pyrazole-containing compounds are often designed to have good oral bioavailability. In silico models can predict the percentage of human intestinal absorption (%HIA) and assess whether a compound is likely to be a substrate for efflux transporters like P-gp, which can limit absorption. For many small molecule drugs, a high predicted %HIA is desirable.

Distribution: The distribution of a drug within the body is influenced by factors such as plasma protein binding (PPB) and its ability to cross the blood-brain barrier (BBB). For a compound targeting nAChRs in the central nervous system (CNS), BBB penetration is essential. nih.gov Computational models can predict the LogBB (logarithm of the brain/blood concentration ratio) to estimate CNS penetration.

Metabolism: The metabolic stability of a compound is a critical determinant of its half-life and potential for drug-drug interactions. In silico tools can predict whether a compound is likely to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov For instance, many pyrazole-based compounds are evaluated for their potential to inhibit these enzymes to avoid adverse drug interactions.

Excretion: The route and rate of excretion are important for determining dosing regimens. While direct prediction of excretion pathways is complex, parameters like water solubility and clearance can be estimated.

Table 2: Predicted Preclinical ADME Properties for this compound

| ADME Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good potential for oral absorption. |

| Caco-2 Permeability (logPapp) | Moderate to High | Suggests good intestinal epithelial permeability. |

| P-glycoprotein Substrate | Likely No | Favorable for avoiding efflux from target cells. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely Yes | Essential for activity at central nAChRs. |

| Plasma Protein Binding | Moderate | Influences the free fraction of the drug available for therapeutic action. |

| Metabolism | ||

| CYP2D6 Inhibitor | Likely Yes | Potential for drug-drug interactions with other CYP2D6 substrates. |

| CYP3A4 Inhibitor | Likely No | Reduced risk of interactions with a major metabolic pathway. |

| Excretion | ||

| Water Solubility (LogS) | High | Facilitates formulation and renal clearance. |

Disclaimer: The data presented in this table are predictive and generated from in silico models. These values have not been confirmed by experimental studies on this compound and should be considered illustrative of the types of predictions made in computational ADME studies.

The collective in silico ADME profile for a compound like this compound helps to guide its development by identifying potential liabilities and informing the design of subsequent preclinical studies.

Preclinical Pharmacological and Biological Investigations of 1 Methyl 5 Pyrrolidin 2 Yl 1h Pyrazole Derivatives

In Vitro Assay Methodologies for Initial Biological Activity Assessment

In vitro assays serve as the primary platform for the initial characterization of the biological activity of 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole derivatives. These assays are designed to be rapid, cost-effective, and amenable to high-throughput formats, allowing for the screening of large compound libraries to identify promising lead candidates.

High-throughput screening (HTS) is a important methodology in modern drug discovery, enabling the rapid assessment of large and diverse chemical libraries for potential biological activity. In the context of 1-methyl-pyrazole derivatives, HTS has been instrumental in identifying initial hit compounds with anthelmintic properties. A phenotypic screen of diverse small molecule libraries led to the identification of a 1-methyl-1H-pyrazole-5-carboxamide derivative with an IC50 of 0.29 μM against the parasitic nematode Haemonchus contortus. This initial hit served as the foundation for further medicinal chemistry optimization.

While specific enzyme inhibition data for this compound is not extensively available in the public domain, the broader class of pyrazole (B372694) derivatives has been widely investigated for its inhibitory effects on various enzymes. Pyrazole-containing compounds have shown significant potential as inhibitors of enzymes such as cyclooxygenases (COX-1 and COX-2), which are key targets in the development of anti-inflammatory drugs. nih.gov For instance, certain pyrazole derivatives have demonstrated selective inhibition of COX-2. sciencescholar.us Additionally, pyrazoles have been explored as inhibitors of lipoxygenases (LOX), another important class of enzymes in the inflammatory cascade. ijpsjournal.com The evaluation of this compound derivatives against a panel of relevant enzymes would be a critical step in understanding their mechanism of action and therapeutic potential.

The ability of a compound to interact with specific receptors is a key determinant of its pharmacological effect. For pyrazole derivatives, receptor binding and functional activity studies have revealed interactions with various receptor systems. Notably, substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been synthesized and evaluated for their affinity to cannabinoid receptors (CB1 and CB2). ebi.ac.uk These studies have identified ligands with potent affinity for the hCB1 receptor, with some exhibiting selectivity for this receptor subtype. ebi.ac.uk Functional assays, such as cAMP assays, have been used to characterize the activity of these compounds as inverse agonists. nih.gov While this data is for structurally related compounds, it highlights the potential for the this compound scaffold to interact with G-protein coupled receptors.

Cell-based assays provide a more physiologically relevant context to assess the biological activity of compounds. Pyrazole derivatives have demonstrated a broad spectrum of activities in such assays.

Antiproliferative Effects: Numerous studies have highlighted the antiproliferative potential of pyrazole-based compounds against various cancer cell lines. nih.govnih.gov For instance, certain pyrazole derivatives have been shown to inhibit the growth of melanoma and cervical cancer cells. nih.gov The antiproliferative activity is often dependent on the nature of the substituents on the pyrazole scaffold. nih.gov

Antimicrobial Effects: The pyrazole nucleus is a common feature in many compounds with antimicrobial properties. nih.govnih.govmdpi.com Derivatives have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.govmdpi.com The presence of specific pharmacophores, such as chloro- and bromo-substituents, can enhance the antimicrobial activity. mdpi.com

Anti-inflammatory Effects: The anti-inflammatory properties of pyrazole derivatives are well-documented. nih.govsciencescholar.usijpsjournal.comtandfonline.comnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of COX enzymes and the modulation of inflammatory mediators. nih.govijpsjournal.com Cell-based assays using models such as lipopolysaccharide (LPS)-stimulated macrophages are commonly used to evaluate the anti-inflammatory potential of these compounds. ijpsjournal.com

In Vivo Preclinical Efficacy Models for Mechanistic Studies (Non-Clinical)

Following promising in vitro results, the evaluation of this compound derivatives progresses to in vivo models to assess their efficacy and to gain insights into their mechanism of action in a whole-organism context.

A significant area of investigation for 1-methyl-1H-pyrazole derivatives has been their potential as anthelmintic agents, particularly against the parasitic nematode Haemonchus contortus, a major pathogen in ruminants.

Initial phenotypic screening identified a 1-methyl-1H-pyrazole-5-carboxamide with an IC50 of 0.29 μM for the inhibition of H. contortus larval development. Subsequent medicinal chemistry optimization, focusing on modifications to different parts of the scaffold, led to the development of highly potent analogues. These optimized compounds demonstrated sub-nanomolar potency in inhibiting the development of the fourth larval (L4) stage of H. contortus. nih.gov

The following table summarizes the in vitro activity of selected 1-methyl-1H-pyrazole-5-carboxamide derivatives against H. contortus and a mammalian cell line.

| Compound | xL3 Motility IC50 (μM) | L4 Motility IC50 (μM) | L4 Development IC50 (μM) |

| a-15 | 55.63 ± 0.18 | - | 3.97 ± 0.35 |

| a-17 | - | 26.31 | 3.42 ± 0.50 |

Data adapted from a study on pyrazole-5-carboxamide derivatives.

Further studies have explored the structure-activity relationships of these compounds, revealing that modifications to the left-hand side, right-hand side, and middle section of the pyrazole scaffold can significantly impact their anthelmintic potency. Some optimized analogues have shown activity against other parasitic nematodes, including hookworms and whipworms. These findings underscore the potential of the 1-methyl-pyrazole scaffold in the development of novel anthelmintic agents.

Assessment in Rodent Models for Specific Biological Modulations (e.g., Cannabinoid Receptor activity, neurodegenerative disease models)

Derivatives of the this compound scaffold have been evaluated in various rodent models to assess their potential for specific biological modulations, particularly in the areas of cannabinoid receptor activity and neurodegenerative diseases.

Cannabinoid Receptor Activity: Structure-activity relationship (SAR) studies on pyrazole derivatives have identified them as potent modulators of cannabinoid receptors, particularly the CB1 receptor. researchgate.net In vivo evaluations in rodent models have been crucial for characterizing the pharmacological effects of these compounds. For instance, certain 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, which are structurally related to the core compound, have been tested in rats to assess their impact on food intake, a behavior strongly modulated by the CB1 receptor. ebi.ac.uk The results from these studies support the characterization of these derivatives as CB1 receptor antagonists or inverse agonists. ebi.ac.uk In vivo assays in mice, such as carrageenan-induced edema and acetic acid-induced increase in capillary permeability, have also been used to investigate the anti-inflammatory activities of pyrazole derivatives, which can be linked to cannabinoid system modulation. nih.gov

Neurodegenerative Disease Models: The therapeutic potential of pyrazole-containing compounds has been explored in the context of neurodegenerative disorders like Alzheimer's Disease (AD) and Parkinson's Disease (PD). nih.gov Preclinical assessments suggest that pyrazoline derivatives may act as inhibitors of key enzymes implicated in these diseases, such as acetylcholine esterase (AChE) and monoamine oxidases (MAO A and MAO B). nih.gov In an in vitro assay using an N-methyl-D-aspartate (NMDA) toxicity paradigm, which models excitotoxic neuronal damage relevant to neurodegeneration, certain aryl azole derivatives showed neuroprotective activity. nih.gov Furthermore, some novel pyrazole derivatives have demonstrated anti-inflammatory and neuroprotective properties in both acute and subacute rodent models of inflammation. researchgate.net These findings highlight the potential of this chemical class to mitigate pathological processes associated with neurodegeneration. nih.govresearchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlations in Preclinical Species

Establishing a clear relationship between the concentration of a drug in the body over time (pharmacokinetics, PK) and its observed pharmacological effect (pharmacodynamics, PD) is a critical step in preclinical development. For pyrazole derivatives, translational PK/PD modeling is used to predict efficacious dose levels in humans based on data from preclinical species. nih.gov

Preclinical PK studies in species such as mice and rats are conducted to determine key parameters including clearance (CL), volume of distribution (Vss), and oral bioavailability (F). nih.gov For example, a study on 1-methyl-1H-pyrazole-5-carboxamide derivatives progressed to acute toxicity studies in a rodent model based on promising initial in vitro profiles. nih.govunimelb.edu.au

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also employed for pyrazole derivatives to forecast their pharmacokinetic properties. These models can estimate parameters like gastrointestinal absorption and skin permeability (Log Kp). nih.gov For a series of pyrazole-carboxamides, predictions indicated good gastrointestinal absorption and low skin permeability. nih.gov The volume of distribution at steady state (VDss) is another key parameter; low VDss values predicted for these compounds suggest a lower concentration in tissues relative to plasma. nih.gov

The PD effect of a compound is often measured by its interaction with a specific biomarker. For instance, the inhibition of a target enzyme can be quantified in tumor xenograft models in mice to correlate drug exposure with target engagement. nih.gov This data is then integrated into a PK/PD model, which can simulate the target engagement at different dosage levels and help define the minimum concentration required to produce the desired therapeutic effect. nih.gov

| Predicted Pharmacokinetic Parameters for Pyrazole-Carboxamide Derivatives | |

| Parameter | Predicted Outcome |

| Gastrointestinal Absorption | Good |

| Skin Permeability (Log Kp) | Low (> -2.5) |

| Volume of Distribution (VDss) | Low |

Table based on in silico ADMET predictions for a series of pyrazole-carboxamide derivatives. nih.gov

Identification of Specific Biological Targets and Underlying Mechanisms of Action

Target Deconvolution Strategies for Phenotypic Hits

When a compound is identified through phenotypic screening (i.e., it produces a desired effect in a cell or organism without its direct molecular target being known), target deconvolution strategies are employed to identify its binding partners. For pyrazole derivatives, a common approach is structure-based virtual screening. nih.gov This computational method involves docking a library of compounds against the three-dimensional structures of known biological targets. A pyrazole derivative was identified as a hit against histone lysine specific demethylase 5B (KDM5B) through such a screening process, which was subsequently confirmed via biochemical assays. nih.gov This strategy allows for the rapid identification of potential targets, which can then be validated experimentally.

Elucidation of Signaling Pathway Modulation

Pyrazole derivatives have been shown to modulate various intracellular signaling pathways. A key example is their interaction with G-protein coupled receptors, such as the cannabinoid receptors. Certain 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides act as inverse agonists at the human CB1 receptor, which means they not only block the receptor but also inhibit its basal, constitutive activity. nih.gov This was demonstrated in a cAMP (cyclic adenosine monophosphate) assay, where a potent derivative showed an EC50 of approximately 1 nM, indicating its ability to modulate this critical second messenger signaling pathway. nih.gov

Structurally related pyrrolidine (B122466) compounds have also been investigated for their effects on inflammatory signaling. One such compound was found to inhibit Toll-like receptor (TLR) signaling pathways by modulating both MyD88-dependent and TRIF-dependent pathways. nih.gov This leads to the inhibition of downstream transcription factors like NF-κB and IRF3, ultimately decreasing the expression of inflammatory genes. nih.gov

Kinase Inhibition Profiles and Selectivity

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry for developing kinase inhibitors. nih.gov Derivatives have been synthesized and evaluated against a wide range of protein kinases, many of which are implicated in cancer and inflammatory diseases.

Extensive screening has revealed that pyrazole-based compounds can be potent inhibitors of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptors (FGFRs), and c-Met. nih.govresearchgate.netsemanticscholar.org They also show activity against non-receptor kinases like Cyclin-Dependent Kinases (CDKs) and Tropomyosin receptor kinases (TRKs). nih.gov The selectivity of these inhibitors is a key aspect of their development, as off-target kinase inhibition can lead to undesirable effects. Molecular docking studies are often used to understand the binding modes of these compounds within the kinase active site and to guide the design of more selective inhibitors. nih.govresearchgate.net

| Compound Class | Target Kinase | Inhibitory Potency (IC50) | Reference |

| 1H-pyrazole-5-carboxamide derivative | VEGFR2 | 0.95 nM | researchgate.net |

| Pyrazolo[3,4-b]pyridine derivative | c-Met | 4.27 nM | semanticscholar.org |

| Pyrazolo[3,4-b]pyridine derivative | c-Met | 7.95 nM | semanticscholar.org |

| 5-Amino-pyrazole derivative | KDM5B | 24.4 nM | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivative | CDK2 | Not specified | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivative | TRKA | Not specified | nih.gov |

This table summarizes the inhibitory activities of various pyrazole derivatives against different protein kinases.

Characterization of Receptor Agonism, Antagonism, or Allosteric Modulation

Preclinical studies have extensively characterized pyrazole derivatives as modulators of cannabinoid receptors. The majority of research has focused on their activity as antagonists or inverse agonists at the CB1 receptor. researchgate.netnih.gov Receptor binding assays are used to determine the affinity of these compounds for the receptor, expressed as a Ki value. For example, a highly potent 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide derivative was found to have a Ki of 5.6 nM for the human CB1 receptor. nih.gov

Functional assays, such as the cAMP assay mentioned previously, are then used to determine the nature of the interaction. The finding that a compound decreases the basal signaling of the receptor in the absence of an agonist confirms its status as an inverse agonist. nih.gov Molecular modeling studies suggest that this inverse agonism is achieved through specific hydrogen bonding interactions with key residues, such as K3.28(192), within the receptor's binding pocket, which stabilizes an inactive state of the receptor. nih.gov While much of the focus has been on CB1, pyrazole derivatives have also been developed as selective modulators for the CB2 receptor. nih.gov

Advanced Research Techniques and Methodologies for Comprehensive Compound Evaluation

Proteomics and Metabolomics for Holistic Mechanism of Action Elucidation

Understanding the precise mechanism of action of a compound is paramount. Proteomics and metabolomics, the large-scale study of proteins and metabolites, respectively, offer a systems-level perspective on the cellular response to a chemical perturbation. By applying these "omics" technologies, researchers can move beyond a single-target hypothesis and capture a holistic view of the biological pathways modulated by 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole.

Proteomics: Quantitative proteomics can identify and quantify thousands of proteins in a cell or tissue sample, revealing how the proteome changes upon treatment with the compound. A common strategy involves Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling followed by liquid chromatography-mass spectrometry (LC-MS/MS). For instance, cancer cell lines treated with a pyrazole (B372694) derivative could be analyzed to identify up- or down-regulated proteins. These proteins might be involved in specific signaling pathways (e.g., apoptosis, cell cycle progression) or could represent the direct molecular targets or off-targets of the compound.

Metabolomics: Similarly, metabolomics can map the alterations in cellular metabolism. By measuring the levels of small-molecule metabolites (e.g., amino acids, lipids, nucleotides), researchers can identify metabolic pathways affected by this compound. For example, a study might reveal that the compound alters glycolysis or the tricarboxylic acid (TCA) cycle, providing crucial functional information about its cellular effects. frontiersin.org

The integration of proteomics and metabolomics data can provide a powerful, multi-layered understanding of the compound's mechanism. For example, an observed change in a metabolic enzyme's expression (proteomics) can be correlated with changes in the concentrations of its substrates and products (metabolomics), providing strong evidence for pathway modulation.

Illustrative Data Table: Proteomic Analysis of Cells Treated with a Pyrazole Compound

| Protein ID | Gene Name | Fold Change | p-value | Associated Pathway |

| P04637 | TP53 | 2.1 | 0.005 | Apoptosis |

| P49841 | CDK2 | -1.8 | 0.011 | Cell Cycle |

| Q06830 | PARP1 | -1.5 | 0.023 | DNA Repair |

| P10415 | ALDOA | 1.6 | 0.015 | Glycolysis |

This table is an illustrative example of data that could be generated from a quantitative proteomics experiment.

Illustrative Data Table: Metabolomic Footprinting of Media from Treated Cells

| Metabolite | KEGG ID | Fold Change | p-value | Metabolic Pathway |

| Lactate | C00186 | 2.5 | 0.002 | Glycolysis / Fermentation |

| Citrate | C00158 | -1.9 | 0.009 | TCA Cycle |

| Alanine | C00041 | 1.7 | 0.014 | Amino Acid Metabolism |

| Glutamine | C00064 | -2.2 | 0.001 | Amino Acid Metabolism |

This table is an illustrative example of data that could be generated from a metabolomics experiment.

Advanced Imaging Techniques (e.g., PET, SPECT) for In Vivo Target Engagement in Preclinical Models

Confirming that a drug candidate interacts with its intended target in a living organism (in vivo) is a critical step in preclinical development. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful, non-invasive molecular imaging techniques that allow for the quantitative assessment of drug biodistribution and target engagement. itnonline.com

To apply these techniques to this compound, the compound or a close analog would first need to be radiolabeled with a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting isotope without significantly altering its biological activity. frontiersin.org

PET in Preclinical Evaluation: PET imaging offers high sensitivity and quantitative accuracy. itnonline.com A radiolabeled version of this compound could be administered to a preclinical model (e.g., a mouse bearing a human tumor xenograft). The PET scanner detects the radiation emitted, allowing for the three-dimensional visualization and quantification of the tracer's concentration in various tissues over time. itnonline.comnih.gov

Such studies can answer key questions:

Biodistribution: Does the compound accumulate in the target tissue (e.g., the tumor)? Is it rapidly cleared from non-target organs?

Target Engagement: In a displacement study, a non-radiolabeled version of the compound can be administered to see if it displaces the radiolabeled tracer from the target, providing direct evidence of target binding.

Pharmacokinetics: PET can measure the uptake, distribution, and clearance kinetics of the compound in specific organs, complementing traditional blood-based pharmacokinetic studies. frontiersin.org

For example, immunoPET, which uses radiolabeled antibodies, has shown potential for assessing biomarker expression. itnonline.com Similarly, a radiolabeled small molecule like a pyrazole derivative could be used to quantify the expression of its specific target in vivo. Preclinical PET studies in animal models are highly translatable to clinical research, as similar imaging protocols can be applied in humans. nih.gov

Chemoinformatics and Data Mining for Compound Prioritization and Library Design

Chemoinformatics applies computational methods to solve chemical problems, and it is indispensable in modern drug discovery for handling the vast amount of data generated. For a compound like this compound, chemoinformatic tools and data mining are crucial for prioritizing it among other candidates and for designing focused libraries of related analogs to improve its properties.

Compound Prioritization: A newly identified hit compound is often one of many. Chemoinformatics can help prioritize which compounds to advance by:

Predicting ADME Properties: Computational models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, flagging compounds likely to have poor pharmacokinetic profiles.

Filtering by Physicochemical Properties: Rules such as Lipinski's Rule of Five can be applied to filter out compounds with undesirable properties (e.g., high molecular weight, poor solubility).

Structural Similarity Searching: Identifying structurally similar compounds in patent and literature databases can provide early insights into potential biological activities or liabilities.

Library Design: Once a lead compound like this compound is selected, a medicinal chemistry campaign is initiated to synthesize and test analogs. Chemoinformatics guides this process by:

Scaffold Hopping: Identifying alternative core structures (scaffolds) that can maintain the key pharmacophoric features while offering improved properties or novel intellectual property. A recent study employed a scaffold-hopping strategy to develop a pyrido[3,2-d]pyrimidine (B1256433) scaffold from a 4-arylindoline lead. acs.org

Enumerating Virtual Libraries: Based on known synthetic routes, vast virtual libraries of potential analogs can be generated in silico. acs.org

Docking and Scoring: These virtual compounds can be docked into a structural model of the biological target. Scoring functions then rank the compounds based on their predicted binding affinity, helping to prioritize the most promising candidates for synthesis. Molecular docking of a pyrazole-containing derivative recently helped to explore its binding mode with the PD-L1 protein. acs.org

Microfluidic and Organ-on-a-chip Systems for Physiologically Relevant In Vitro Modeling

Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive power. mdpi.com Microfluidic and organ-on-a-chip (OoC) technologies have emerged as powerful tools to create more physiologically relevant in vitro models. mdpi.comnih.gov These systems use micro-scale channels to culture cells in a 3D environment with controlled fluid flow and mechanical cues, better mimicking the conditions within a living organ. researchgate.netnih.gov

Applications for Compound Evaluation: For a compound like this compound, OoC systems offer several advantages for preclinical evaluation:

Enhanced Physiological Relevance: A "kidney-on-a-chip," for example, can be used to study the compound's potential nephrotoxicity by co-culturing different renal cell types with fluid shear stress, which can make cells more sensitive to drug effects compared to static cultures. nih.gov

Modeling Tissue Barriers: OoC platforms can recreate biological barriers, such as the blood-brain barrier or the intestinal wall, to study the compound's ability to cross these barriers.

Multi-Organ Systems: Connecting multiple organ chips (e.g., a liver chip and a kidney chip) can be used to study the interplay between metabolism and excretion or to assess the toxicity of drug metabolites generated by the liver. nih.govtue.nl

Pharmacokinetic Profiling: Microfluidic systems can be designed to replicate the dynamic concentration profiles (pharmacokinetics) that a drug experiences in the body after administration, providing a more realistic assessment of its efficacy compared to simple, static dosing. nih.gov

These advanced in vitro models can provide more predictive data on a compound's efficacy and potential liabilities early in the drug development process, potentially reducing the reliance on animal models and improving the success rate of compounds entering clinical trials. mdpi.comnih.gov

Future Research Directions and Preclinical Development Prospects of 1 Methyl 5 Pyrrolidin 2 Yl 1h Pyrazole Derivatives

Exploration of Novel and Sustainable Synthetic Routes for Scalable Production

A critical hurdle in advancing novel chemical entities from bench to bedside is the development of efficient and scalable synthetic methodologies. Traditional pyrazole (B372694) syntheses often rely on multi-step sequences that may not be amenable to large-scale production or align with modern green chemistry principles. mdpi.comresearchgate.net Future research must prioritize the development of robust, cost-effective, and environmentally benign routes to 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole and its analogs.

Promising areas for investigation include:

Multi-Component Reactions (MCRs): MCRs offer a streamlined approach to complex molecule synthesis by combining three or more reactants in a single step, thereby increasing efficiency and reducing waste. mdpi.com The design of a convergent MCR to construct the pyrazole-pyrrolidine scaffold would represent a significant advance for scalable synthesis.

Catalytic Strategies: The application of transition-metal and organocatalysis can facilitate the construction of the target scaffold under milder conditions with high selectivity. mdpi.comresearchgate.netmdpi.com Exploring novel catalytic C-C and C-N bond-forming reactions will be crucial.

Flow Chemistry: Continuous flow manufacturing provides superior control over reaction parameters, enhances safety, and simplifies scale-up compared to traditional batch processing. nih.gov Adapting the synthesis of this compound derivatives to a flow process would be highly advantageous for industrial-scale production.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Route | Key Features | Potential for Scalability | Sustainability Profile |

|---|---|---|---|

| Classical Cyclocondensation | Established methodology, often utilizing 1,3-dicarbonyl compounds and hydrazines. nih.gov | Moderate; can be limited by the need for harsh conditions and complex purifications. mdpi.com | Often low, with significant generation of solvent and reagent waste. |

| Multi-Component Reactions (MCRs) | High atom economy, reduced reaction times, and simplified work-up procedures. mdpi.com | High; streamlines the manufacturing process. | High; aligns with the principles of green chemistry. |

| Catalytic Synthesis | Employs milder reaction conditions and offers high regioselectivity. mdpi.comresearchgate.net | High; potential for catalyst recycling. | Moderate to High; dependent on the specific catalyst and solvent system employed. |

| Flow Chemistry | Precise control over reaction variables, improved safety profile, and amenability to automation and scale-up. | Very High; ideal for continuous and large-scale manufacturing. | High; typically reduces solvent consumption and improves energy efficiency. |

Design and Synthesis of Focused Compound Libraries for Specific Biological Targets

To unlock the therapeutic potential of the this compound scaffold, the rational design and synthesis of focused compound libraries are paramount. Such libraries enable a systematic investigation of structure-activity relationships (SAR) and the identification of derivatives with high potency and selectivity for specific biological targets. nih.govnih.gov

Future strategies for library design should encompass:

Scaffold Decoration: The systematic introduction of a diverse range of substituents onto both the pyrazole and pyrrolidine (B122466) rings will allow for a thorough exploration of the surrounding chemical space and optimization of interactions with protein targets.

Privileged Structure-Based Design: Leveraging the established success of the pyrazole core in numerous approved drugs, libraries can be designed to target specific protein families known to interact with this scaffold, such as kinases and G-protein coupled receptors (GPCRs). nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Detailed analysis of the biological activity of synthesized derivatives will guide the iterative process of library refinement and lead optimization. nih.govresearchgate.netresearchgate.net

Table 2: Illustrative Biological Targets and Corresponding Library Design Strategies | Biological Target Class | Library Design Strategy | Rationale | | :--- | :--- | :--- | :--- | | Protein Kinases | Introduction of functionalities capable of forming key hydrogen bond interactions within the ATP-binding site. nih.gov | The pyrazole scaffold is a common motif in a multitude of kinase inhibitors. nih.gov | | G-Protein Coupled Receptors (GPCRs) | Modification of the pyrrolidine nitrogen to introduce diverse substituents that can modulate receptor affinity and selectivity. | The pyrrolidine ring can serve as a bioisostere for endogenous ligands of various GPCRs. | | Proteases | Incorporation of groups that can interact with the catalytic residues or occupy specific binding pockets within the active site. | The scaffold can be tailored to mimic the natural substrates of target proteases. |

Integration of Artificial Intelligence and Machine Learning for Accelerated Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) has the potential to dramatically accelerate the drug discovery process for this compound derivatives by enabling rapid data analysis and predictive modeling. nih.govmdpi.comsquarespace.com

Key applications of AI and ML in this context include:

Predictive Modeling: Training ML models on existing experimental data can enable the prediction of biological activity, physicochemical properties, and potential toxicities of virtual compounds, thereby prioritizing the synthesis of candidates with a higher likelihood of success. nih.govcrimsonpublishers.com

De Novo Design: Generative AI algorithms can be employed to design novel molecular structures based on the this compound scaffold that are optimized for specific biological targets and desired properties.

In Silico Screening: AI-powered virtual screening can be used to rapidly assess large chemical databases to identify novel compounds containing the this compound core that are predicted to bind to a target of interest. nih.govjohnshopkins.edu

Table 3: Application of AI/ML Models in the Discovery of this compound Derivatives

| AI/ML Model | Application | Anticipated Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | To predict the biological activity of designed compounds based on their chemical structures. nih.gov | Efficient prioritization of synthetic targets, thereby reducing the number of compounds that need to be synthesized and tested. |

| Generative Models (e.g., GANs, VAEs) | To generate novel and diverse molecular structures with optimized properties. | The discovery of novel chemical matter with improved potency, selectivity, and pharmacokinetic profiles. |

| Deep Learning for ADMET Prediction | To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. mdpi.com | Early identification and mitigation of potential drug development liabilities, leading to a higher success rate in preclinical and clinical studies. |

| Molecular Docking and Dynamics Simulations | To predict the binding mode and affinity of compounds to their biological targets. nih.gov | Elucidation of the molecular basis of activity and guidance for structure-based drug design. |

Development of Innovative Preclinical Models for Enhanced Efficacy and Mechanistic Understanding

The translation of promising compounds from the laboratory to the clinic is often hampered by the limited predictive power of traditional preclinical models. The use of more advanced and physiologically relevant models is crucial for the successful development of this compound derivatives.

Future preclinical evaluation should leverage:

Patient-Derived Organoids (PDOs): These three-dimensional cultures derived from patient tumors more accurately reflect the complexity of human cancers and can be used to assess drug efficacy in a more personalized manner.

Genetically Engineered Mouse Models (GEMMs): GEMMs that harbor specific genetic alterations found in human diseases provide a powerful tool for in vivo efficacy testing in a physiologically relevant context. nih.gov

Humanized Mouse Models: The engraftment of human immune cells into immunodeficient mice allows for the evaluation of the immunomodulatory properties of drug candidates.

Orthotopic Xenograft Models: The implantation of human tumor cells into the corresponding organ in mice provides a more clinically relevant model for studying tumor growth and metastasis compared to subcutaneous xenografts. nih.gov

Table 4: Innovative Preclinical Models for the Evaluation of this compound Derivatives

| Preclinical Model | Key Advantages | Application in Pyrazole Derivative Research |

|---|---|---|

| Patient-Derived Organoids (PDOs) | Better recapitulation of tumor heterogeneity and the tumor microenvironment; potential for personalized medicine. | High-throughput screening of compound libraries to identify patient-specific responses and biomarkers of sensitivity. |

| Genetically Engineered Mouse Models (GEMMs) | Allows for the study of drug efficacy in the context of a fully intact immune system and specific disease-driving mutations. nih.gov | Evaluation of the therapeutic window and potential on-target toxicities in a model that closely mimics human disease. |

| Humanized Mouse Models | Enables the investigation of interactions with the human immune system. | Assessment of the potential of derivatives to modulate immune responses, particularly for immuno-oncology applications. |

| Orthotopic Xenograft Models | Provides a more clinically relevant setting for evaluating anti-tumor efficacy and the effects on metastasis. nih.gov | Determination of the in vivo efficacy of lead compounds against established tumors and their ability to inhibit metastatic spread. |

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole?

The synthesis typically involves multi-component reactions or cyclization strategies. For example, a pyrazole core can be functionalized via reactions with pyrrolidine derivatives under controlled conditions. Key steps include:

- Cyclocondensation : Reacting hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.

- Pyrrolidine Substitution : Introducing the pyrrolidinyl group via nucleophilic substitution or reductive amination.

- Optimization : Use of catalysts like Pd(PPh₃)₄ for cross-coupling reactions and NaBH₄ for reductions . Example reaction conditions:

| Reagent/Condition | Role | Temperature | Solvent |

|---|---|---|---|

| Pd(PPh₃)₄ | Catalyst | 80°C | DMF/H₂O |

| K₃PO₄ | Base | Reflux | Ethanol |

Q. Which analytical methods are critical for confirming the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ring structures.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves tautomeric forms and solid-state packing (e.g., distinguishing between pyrazole and pyrrolidine conformers) .

- IR Spectroscopy : Identifies functional groups like N-H stretches in pyrrolidine .

Q. How can researchers address low yields in multi-step syntheses of this compound?

- Stepwise Purification : Use column chromatography after each step to isolate intermediates.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Catalyst Screening : Test Pd, Cu, or Ni catalysts for cross-coupling efficiency .

Advanced Research Questions

Q. How does the tautomeric behavior of this compound influence its reactivity?

The compound may exhibit tautomerism between pyrazole and pyrazoline forms, affecting hydrogen bonding and crystal packing. Techniques like X-ray diffraction reveal coexisting tautomers in the same crystal lattice, as seen in analogous fluorophenyl-pyrazole systems . Computational modeling (e.g., DFT) predicts energy barriers for tautomeric interconversion .

Q. What strategies resolve contradictions in spectral data during characterization?

- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC).

- Crystallographic Validation : Compare experimental X-ray data with predicted structures from software like SHELXL .

- Dynamic NMR : Detect tautomerism or conformational flexibility causing signal splitting .

Q. How can computational tools predict the biological activity of this compound?

- Docking Studies : Use AutoDock or Schrödinger Suite to model interactions with targets like enzymes or receptors.

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with activity trends observed in similar compounds .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to control nucleation.

- Slow Evaporation : Achieve high-purity crystals for diffraction studies.

- Hydrogen Bond Analysis : Graph-set analysis (e.g., Etter’s rules) identifies dominant intermolecular interactions affecting crystal morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.